molecular formula C8H8O5 B2431434 3-Formyl-2-hydroxybenzoic acid hydrate CAS No. 137660-88-9

3-Formyl-2-hydroxybenzoic acid hydrate

Cat. No.: B2431434
CAS No.: 137660-88-9
M. Wt: 184.147
InChI Key: JZJSBFMFPPXKSB-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxybenzoic acid hydrate, also known as 3-formylsalicylic acid hydrate, is a chemical compound with the molecular formula C8H6O4. It is a derivative of salicylic acid, characterized by the presence of a formyl group (-CHO) at the 3-position and a hydroxyl group (-OH) at the 2-position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-2-hydroxybenzoic acid hydrate can be synthesized through several methods. One common method is the Duff reaction, which involves the formylation of phenols. In this reaction, phenols are treated with hexamethylenetetramine (HMTA) and an acid catalyst, such as trifluoroacetic acid (TFA), to introduce the formyl group at the ortho position relative to the hydroxyl group . Another method involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to achieve formylation .

Industrial Production Methods

Industrial production of 3-formyl-2-hydroxybenzoic acid;hydrate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-2-hydroxybenzoic acid hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formyl-2-hydroxybenzoic acid;hydrate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-2-hydroxybenzoic acid hydrate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

3-formyl-2-hydroxybenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.H2O/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSBFMFPPXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266615-78-4
Record name 3-Formyl-2-hydroxybenzoic acid hydrate
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